Cyclopentyl-(4-fluoro-benzyl)-amine is an organic compound characterized by a cyclopentyl group attached to a benzyl amine moiety, which features a fluorine atom substituted at the para position of the benzene ring. Its molecular formula is and its molecular weight is approximately . This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
Cyclopentyl-(4-fluoro-benzyl)-amine can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed under the identifier . It falls under the classification of amines, specifically as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of Cyclopentyl-(4-fluoro-benzyl)-amine typically involves a nucleophilic substitution reaction between cyclopentylamine and 4-fluorobenzyl chloride. The reaction conditions generally include:
Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thus improving yield and consistency of the product .
The molecular structure of Cyclopentyl-(4-fluoro-benzyl)-amine can be represented using its canonical SMILES notation: C1CCC(C1)NCC2=CC=C(C=C2)F
. This indicates a cyclopentane ring connected to a benzene ring that has a fluorine substituent.
Key Structural Features:
Cyclopentyl-(4-fluoro-benzyl)-amine can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Acidic conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Sodium methoxide, potassium tert-butoxide | Polar solvents |
The mechanism of action for Cyclopentyl-(4-fluoro-benzyl)-amine primarily relates to its interactions with biological targets. As an amine, it can act as a ligand for various receptors, influencing signaling pathways in biological systems. The fluorine atom enhances its binding affinity due to its electronegativity, which can stabilize interactions with receptor sites .
Relevant data from PubChem confirms these properties, providing insights into its behavior in different environments .
Cyclopentyl-(4-fluoro-benzyl)-amine has several significant applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2